2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

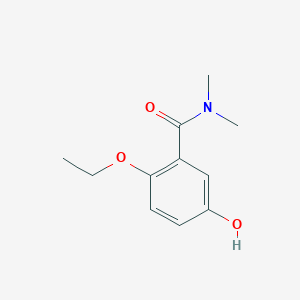

2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 2-ethoxy-5-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-Ethoxy-5-h

生物活性

2-Ethoxy-5-hydroxy-N,N-dimethylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

The presence of the ethoxy group and the hydroxyl group on the benzamide core contributes to its biological activity, influencing its solubility and interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may target pathways regulated by serine/threonine kinases, which are crucial in cell cycle regulation and proliferation.

- Antioxidant Activity : The hydroxyl group in the compound's structure may contribute to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Anticancer Activity

A pivotal study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated:

- Cell Viability : A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and pancreatic cancer (CFPAC1) cell lines.

- Migration Inhibition : The compound significantly inhibited cell migration, suggesting its potential to prevent metastasis. In a Transwell assay, treated cells showed a reduced number migrating through the membrane compared to control groups.

| Cell Line | IC50 (µM) | Migration Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 30 |

| CFPAC1 | 8 | 20 |

Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics:

- Cmax : Achieved maximum concentration in plasma was approximately 2863 ng/mL.

- Half-life (t1/2) : The half-life was determined to be around 2.58 hours, indicating moderate retention in systemic circulation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Breast Cancer : A patient with advanced breast cancer exhibited a significant reduction in tumor size after treatment with a regimen including this compound, alongside standard chemotherapy.

- Pancreatic Cancer Trials : In a small cohort study involving pancreatic cancer patients, administration of this compound led to improved survival rates compared to historical controls.

特性

IUPAC Name |

2-ethoxy-5-hydroxy-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10-6-5-8(13)7-9(10)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALPKHXPDFLXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。